molecular formula C17H16N2O3 B4987221 phenyl N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate

phenyl N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate

Cat. No.: B4987221
M. Wt: 296.32 g/mol
InChI Key: HTYBRUVHMWKWKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate typically involves the reaction of an indole derivative with phenyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . The process may also involve steps like acetylation to introduce the acetyl group at the desired position on the indole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Phenyl N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties .

Properties

IUPAC Name

phenyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)18-17(21)22-15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYBRUVHMWKWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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